Technical Guide: 1-Cyclopropylprop-2-en-1-one (CAS 59819-62-4)
Technical Guide: 1-Cyclopropylprop-2-en-1-one (CAS 59819-62-4)
[1][2]
Executive Summary
1-Cyclopropylprop-2-en-1-one (CAS 59819-62-4), also known as cyclopropyl vinyl ketone, is a highly reactive
This guide details the physicochemical profile, synthetic utility, and handling protocols for CAS 59819-62-4.[1][4] It is designed for synthetic chemists and process engineers leveraging this compound for Michael additions, Nazarov cyclizations, and the construction of complex heterocyclic scaffolds in pharmaceutical development.[1]
Part 1: Identity & Physicochemical Profile[1][6]
Chemical Identity
| Parameter | Detail |
| CAS Number | 59819-62-4 |
| IUPAC Name | 1-Cyclopropylprop-2-en-1-one |
| Synonyms | Cyclopropyl vinyl ketone; 1-Cyclopropyl-2-propen-1-one |
| Molecular Formula | C₆H₈O |
| Molecular Weight | 96.13 g/mol |
| SMILES | C=CC(=O)C1CC1 |
| InChIKey | TWFKEGONKTUVSX-UHFFFAOYSA-N |
Physicochemical Properties
Note: As a reactive intermediate, experimental values for boiling point and density are often approximated in literature due to stability concerns.[1]
| Property | Value / Description | Note |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | ~135–140 °C (Predicted) | Volatile; often distilled under reduced pressure to prevent polymerization.[1] |
| Density | ~0.94 g/cm³ (Predicted) | |
| LogP | 0.57 | Moderate lipophilicity |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Reacts with protic solvents under acidic/basic conditions.[1] |
| Stability | Unstable | Prone to polymerization; store at -10°C to -20°C. |
Part 2: Synthetic Mechanism & Reactivity Profile[1]
Core Reactivity: The Electrophilic Trap
CAS 59819-62-4 functions primarily as a Michael Acceptor .[1][3] The polarization of the carbonyl group activates the
Key Reaction Pathways[1][3]
-
Michael Addition (1,4-Addition): Soft nucleophiles (thiols, amines, stabilized enolates) attack the terminal alkene.[1][3]
-
Nazarov Cyclization: Under Lewis acid catalysis, the compound can undergo
electrocyclization to form cyclopentenone derivatives—a powerful method for constructing five-membered rings.[1] -
Diels-Alder Cycloaddition: Acts as an electron-deficient dienophile.[1]
Mechanism Visualization
The following diagram illustrates the divergent reactivity pathways for 1-cyclopropylprop-2-en-1-one, highlighting its role as a linchpin in divergent synthesis.
Caption: Divergent synthetic pathways: Michael addition yields acyclic functionalized ketones, while acid-catalyzed activation triggers Nazarov cyclization.[1]
Part 3: Experimental Protocols
Handling & Storage (Critical)
Context: Vinyl ketones are notorious for spontaneous polymerization.[1][3] CAS 59819-62-4 lacks the steric bulk of chalcones, making it kinetically unstable.[1]
-
Storage: Store neat liquid at -20°C .
-
Stabilization: Commercial samples may contain stabilizers (e.g., phenothiazine or hydroquinone).[1] If distilling, add 100-500 ppm of stabilizer to the receiving flask.[1]
-
Thawing: Allow the vial to reach room temperature before opening to prevent water condensation, which can induce hydrolysis or polymerization.[1]
Protocol: General Michael Addition (Thiol-Maleimide Equivalent)
This protocol demonstrates the use of CAS 59819-62-4 to functionalize a cysteine derivative or thiol-containing scaffold.[1][3]
Reagents:
-
Substrate: 1-Cyclopropylprop-2-en-1-one (1.0 equiv)[1]
-
Base: Triethylamine (TEA) (0.1 equiv) or DIPEA[1]
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve the Thiol (1.0 mmol) in anhydrous DCM (5 mL). -
Activation: Add TEA (0.1 mmol) and stir at 0°C for 5 minutes.
-
Addition: Add 1-Cyclopropylprop-2-en-1-one (1.0 mmol) dropwise. Note: The reaction is exothermic; slow addition controls the temperature.
-
Monitoring: Warm to room temperature (25°C) and stir for 1–2 hours. Monitor via TLC (stain with KMnO₄, as the enone is UV active but the product ketone is less so).[1]
-
Workup: Quench with saturated
solution. Extract with DCM ( mL).[1] -
Purification: Dry organic layer over
, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Protocol: Nazarov Cyclization (Ring Expansion)
Context: Converting the vinyl cyclopropyl ketone into a cyclopentenone.[1][3]
Step-by-Step Methodology:
-
Setup: Dissolve CAS 59819-62-4 (1.0 mmol) in dry dichloroethane (DCE).
-
Catalysis: Add Lewis Acid (e.g.,
or , 10-20 mol%) at room temperature. -
Reaction: Reflux at 60–80°C for 4–12 hours.
-
Mechanism Check: The reaction proceeds via the formation of a pentadienyl cation intermediate, followed by conrotatory ring closure and proton loss.[3]
Part 4: Safety & Toxicology (GHS)[1]
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Flammable Liquid | H226 | Flammable liquid and vapor.[1][3][5] |
| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin.[1] |
| Skin/Eye | H315/H318 | Causes skin irritation / Causes serious eye damage.[1][3][5][6][7] |
| STOT-SE | H335 | May cause respiratory irritation (Lachrymator).[1][3][5][6] |
Precautionary Measures:
-
Lachrymator: This compound is a potent lachrymator (tear gas effect).[1] Always handle in a functioning fume hood.[1]
-
PPE: Wear butyl rubber gloves (nitrile may offer limited protection against ketones) and chemical splash goggles.[1]
-
Disposal: Quench excess enone with a thiol/amine solution before disposal into organic waste streams.[1]
References
-
PubChem. 1-Cyclopropylprop-2-en-1-one (CID 534954).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Nazarov, I. N., & Zaretskaya, I. I. (1957).[1] Synthetic utility of divinyl ketones and vinyl cyclopropyl ketones. Journal of General Chemistry USSR. (Foundational reference for Nazarov Cyclization reactivity).
Sources
- 1. 1-Cyclopropylprop-2-en-1-one | C6H8O | CID 534954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EnamineStore [enaminestore.com]
- 3. 1-Cyclopropylpropan-2-one | C6H10O | CID 537025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. 1-Cyclopropylprop-2-en-1-ol | C6H10O | CID 12774540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
